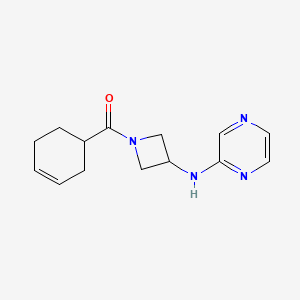

Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

CAS No.: 2309590-71-2

Cat. No.: VC4733688

Molecular Formula: C14H18N4O

Molecular Weight: 258.325

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309590-71-2 |

|---|---|

| Molecular Formula | C14H18N4O |

| Molecular Weight | 258.325 |

| IUPAC Name | cyclohex-3-en-1-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |

| Standard InChI | InChI=1S/C14H18N4O/c19-14(11-4-2-1-3-5-11)18-9-12(10-18)17-13-8-15-6-7-16-13/h1-2,6-8,11-12H,3-5,9-10H2,(H,16,17) |

| Standard InChI Key | ADTDSGNOHNPLCZ-UHFFFAOYSA-N |

| SMILES | C1CC(CC=C1)C(=O)N2CC(C2)NC3=NC=CN=C3 |

Introduction

Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry and drug development. It features a cyclohexene ring, an azetidine moiety, and a pyrazine group, contributing to its unique biological activity and chemical properties. This compound is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure.

Key Molecular Data:

-

Chemical Formula: C14H18N4O

-

Molecular Weight: 258.32 g/mol

-

CAS Number: 2309590-71-2

Chemical Reactions:

Biological Activity and Applications

Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis H37Ra. It inhibits bacterial growth by disrupting essential metabolic processes, demonstrating significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM. The compound's bioavailability suggests potential therapeutic applications against tuberculosis.

Comparison with Other Anti-Tubercular Agents:

Future Research Directions

Future studies on Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone should focus on optimizing its synthesis, exploring its pharmacokinetic properties, and evaluating its efficacy in animal models. Additionally, investigating its potential applications beyond tuberculosis, such as in cancer or other infectious diseases, could uncover broader therapeutic uses.

Potential Applications:

-

Antimicrobial Therapy: Given its effectiveness against Mycobacterium tuberculosis, exploring its activity against other pathogens could be beneficial.

-

Cancer Research: Although not directly studied for cancer, its structural complexity and biological activity might suggest potential applications in oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume